molecular formula C8H6F3NO3 B2991419 Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- CAS No. 1005171-56-1

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-

Cat. No.: B2991419
CAS No.: 1005171-56-1
M. Wt: 221.135
InChI Key: YVNWKSJDCNIRCA-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNWKSJDCNIRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation reagents in a continuous flow reactor. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to alterations in the activity of the target molecules and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the acetic acid moiety.

    Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.

Uniqueness

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- (CAS Number: 1005171-56-1) is a compound characterized by a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its notable biological activity and potential applications in various fields, including medicinal chemistry and agrochemicals. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and stability.

The biological activity of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is largely attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity in enzyme inhibition and receptor binding. Specifically, the trifluoromethyl group can improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioavailability .

Enzyme Inhibition

  • CYP450 Enzymes : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition or modulation of these enzymes can lead to significant pharmacological effects, influencing the metabolism of co-administered drugs .
  • Other Targets : The compound's structure may also allow it to act on various other biological pathways, potentially affecting signal transduction and metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds with trifluoromethyl groups:

  • A study on fluorinated compounds indicated that modifications like the trifluoromethyl group could enhance the inhibition of serotonin uptake by sixfold compared to non-fluorinated analogs .
  • Research into FDA-approved drugs containing trifluoromethyl groups has shown improved interactions with target proteins, leading to enhanced therapeutic efficacy .

Toxicological Profile

The safety profile of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- has been assessed through various toxicity studies. It is classified as harmful if swallowed and causes skin irritation . Understanding its toxicological aspects is crucial for evaluating its potential therapeutic applications.

Similar Compounds

To better understand the unique properties of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
TrifluoromethylpyridineLacks acetic acid moietyModerate antimicrobial activity
Trifluoromethylbenzoic acidContains a trifluoromethyl group on benzeneExhibits anti-inflammatory properties
Acetic acid derivativesVaries in functional groupsDiverse pharmacological profiles

Unique Properties

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- stands out due to its combination of a trifluoromethyl group with a pyridine ring, which imparts distinct chemical and biological properties not found in other derivatives.

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